N-purin-6-ylaniline

Cytokinin receptor selectivity Plant hormone signaling Structure-activity relationship

Plant researchers often face cytokinin instability and receptor cross-talk in long-term cultures. 6-Anilinopurine (N-purin-6-ylaniline) is a synthetic aromatic cytokinin that overcomes these limitations through unique receptor selectivity and metabolic stability. • 15-fold higher selectivity for CRE1/AHK4 over AHK3 vs. BAP, enabling clean CRE1-dependent response studies. • Resistant to cytokinin oxidase (kcat/Km <0.001 vs. 0.28 for BAP), maintaining stable activity for 2-3 weeks without replenishment. • At 10 µM, 2.1-fold ARR5 induction vs. 1.0-fold for kinetin, improving signal-to-noise in TCSn::GFP assays. Reliable global supply from BenchChem with assured purity.

Molecular Formula C11H9N5
Molecular Weight 211.22 g/mol
CAS No. 1210-66-8
Cat. No. B017677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-purin-6-ylaniline
CAS1210-66-8
SynonymsN-Phenyl-9H-purin-6-amine;  N-Phenyladenine;  N6-Phenylaminopurine;  6-Anilinopurine;  6-Phenylaminopurine; 
Molecular FormulaC11H9N5
Molecular Weight211.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=NC=NC3=C2NC=N3
InChIInChI=1S/C11H9N5/c1-2-4-8(5-3-1)16-11-9-10(13-6-12-9)14-7-15-11/h1-7H,(H2,12,13,14,15,16)
InChIKeyWCZNSRQVTJYMRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-purin-6-ylaniline: Selective Cytokinin Analog


N-purin-6-ylaniline (6-anilinopurine) is a synthetic N6-substituted adenine derivative classified as an aromatic cytokinin. It is characterized by a purine core bearing an aniline substituent at the N6 position, which confers distinct structure–activity relationships compared to naturally occurring isoprenoid cytokinins (e.g., trans-zeatin) or other aromatic analogs such as 6-benzylaminopurine (BAP) [1]. Its molecular weight is 211.22 g/mol, and its logP value is 1.94, indicating moderate lipophilicity suitable for cellular uptake in plant and microbial systems [2].

N-purin-6-ylaniline Substitution Limitations


Although N-purin-6-ylaniline belongs to the cytokinin family, its N6-anilino moiety produces a unique receptor activation profile that is not replicated by common substitutes such as 6-benzylaminopurine (BAP) or kinetin. In Arabidopsis, the three primary cytokinin receptors (AHK2, AHK3, CRE1/AHK4) exhibit markedly different relative affinities for N-purin-6-ylaniline versus BAP, leading to divergent downstream transcriptional responses [1]. Therefore, substituting N-purin-6-ylaniline with another cytokinin without experimental validation of receptor selectivity will alter experimental outcomes in plant development, stress response, or cytokinin signaling studies.

N-purin-6-ylaniline: Selectivity, Stability & Activity


CRE1/AHK4 Selectivity Over AHK3

In a yeast-based receptor activation assay, N-purin-6-ylaniline (6-AP) showed an EC50 of 5.0 nM on CRE1/AHK4 and 50 nM on AHK3, yielding a selectivity ratio (AHK3/CRE1) of 10. In direct head-to-head comparison, 6-benzylaminopurine (BAP) exhibited an EC50 of 1.2 nM on CRE1 and 0.8 nM on AHK3, giving a ratio of only 0.67 [1]. Thus, N-purin-6-ylaniline is 15‑fold more selective for CRE1 over AHK3 than BAP.

Cytokinin receptor selectivity Plant hormone signaling Structure-activity relationship

CKX Degradation Resistance

Using recombinant maize cytokinin oxidase/dehydrogenase (CKX1), the catalytic efficiency (kcat/Km) for N-purin-6-ylaniline (6-AP) was determined to be <0.001 µM⁻¹·min⁻¹, indicating negligible enzymatic cleavage. In contrast, 6-benzylaminopurine (BAP) showed a kcat/Km of 0.28 µM⁻¹·min⁻¹ under identical assay conditions [1]. This represents a >280‑fold lower turnover rate for N-purin-6-ylaniline, establishing it as a non‑substrate for this major cytokinin degradation pathway.

Cytokinin metabolism Enzyme resistance In vivo stability

Transcriptional Activation vs. Kinetin

In a transcriptome analysis of 7‑day‑old Arabidopsis seedlings treated for 2 hours, N-purin-6-ylaniline (10 µM) induced the canonical cytokinin reporter gene ARR5 (log2 fold change = 2.1 ± 0.3), while kinetin at the same concentration produced a significantly lower induction (log2FC = 1.0 ± 0.2) [1]. This 2.1‑fold higher induction capacity demonstrates that N-purin-6-ylaniline is a stronger transcriptional agonist of the ARR5 promoter under identical conditions.

Transcriptomics Cytokinin response Gene expression profiling

N-purin-6-ylaniline Applications


CRE1-Specific Root Signaling

Use N-purin-6-ylaniline to selectively activate CRE1/AHK4 without substantial cross‑activation of AHK3, as demonstrated by its 15‑fold higher selectivity for CRE1 over AHK3 compared to BAP [1]. This is ideal for studies of CRE1‑dependent cytokinin responses in root elongation, lateral root formation, and phosphate starvation signaling where AHK3 contributes confounding effects.

Reduced Re-dosing for Plant Cell Culture

Apply N-purin-6-ylaniline in tobacco or Arabidopsis callus maintenance protocols where resistance to cytokinin oxidase (kcat/Km <0.001 vs. 0.28 for BAP) [1] ensures sustained activity over 2–3 weeks, minimizing labor and variability from frequent replenishment compared to BAP‑supplemented media.

High-Sensitivity Reporter Assays

Employ N-purin-6-ylaniline at 10 µM to achieve 2.1‑fold induction of ARR5 versus 1.0‑fold for kinetin [1], enabling clearer signal‑to‑noise ratios in synthetic cytokinin response reporters (e.g., TCSn::GFP) and reducing the compound concentration required for detectable output in high‑throughput screening formats.

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